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Biotin-slf

FKBP12WT Targeted Protein Degradation Affinity Probe

Biotin-SLF is a biotin-conjugated SLF ligand for FKBP12WT pull-down. Its PEG linker prevents steric hindrance, ensuring reliable streptavidin capture. Use to validate PROTAC ternary complexes or map FKBP12WT interactomes via LC-MS/MS. For R&D only. Not for mutant FKBP12F36V.

Molecular Formula C52H76N6O13S
Molecular Weight 1025.3 g/mol
Cat. No. B15290679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-slf
Molecular FormulaC52H76N6O13S
Molecular Weight1025.3 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
InChIInChI=1S/C52H76N6O13S/c1-6-52(2,3)48(62)49(63)58-25-10-9-14-39(58)50(64)71-40(19-17-35-18-20-41(66-4)42(32-35)67-5)36-12-11-13-37(33-36)55-46(61)22-21-45(60)54-24-27-69-29-31-70-30-28-68-26-23-53-44(59)16-8-7-15-43-47-38(34-72-43)56-51(65)57-47/h11-13,18,20,32-33,38-40,43,47H,6-10,14-17,19,21-31,34H2,1-5H3,(H,53,59)(H,54,60)(H,55,61)(H2,56,57,65)/t38-,39-,40+,43-,47-/m0/s1
InChIKeyQFIMAWUXIBINCP-SLBVAARVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-slf for Targeted Protein Degradation Research: A Wild-Type FKBP12 Affinity Probe


Biotin-SLF (also designated bio-SLF) is a biotin-conjugated synthetic ligand of FK506-binding protein (FKBP) designed as an affinity probe for wild-type FKBP12 (FKBP12WT) . The molecule comprises the SLF (Synthetic Ligand of FKBP) warhead, which occupies the same hydrophobic binding pocket on FKBP12 as the natural products FK506 and rapamycin, covalently linked via a polyethylene glycol (PEG) spacer to a biotin moiety [1]. With a molecular formula of C₅₂H₇₆N₆O₁₃S and a molecular weight of approximately 1025.3 g/mol, Biotin-SLF enables the enrichment and detection of FKBP12WT and its interacting partners in complex biological samples when paired with streptavidin-based capture reagents .

Why Biotin-slf Cannot Be Substituted by Generic FKBP Ligands or Alternative Biotin Conjugates


The utility of Biotin-SLF in targeted protein degradation (TPD) and chemical biology workflows is predicated on its precise molecular architecture, which cannot be replicated by simple substitution with alternative components. The SLF warhead is specifically engineered to bind the FKBP12WT hydrophobic pocket, whereas related ligands such as AP1867 exhibit preferential binding to the FKBP12F36V mutant (Kd ≈ 67 nM), rendering them unsuitable for wild-type protein enrichment . Similarly, using unbiotinylated SLF (reported IC₅₀ of 2.6 μM for FKBP12) eliminates the capacity for streptavidin-mediated capture, a cornerstone of downstream pull-down and proteomic analyses . Finally, the PEG linker within Biotin-SLF provides a critical spatial separation between the biotin-binding pocket and the FKBP12 ligand-binding domain, a design feature absent in generic biotinylation reagents and essential for preserving the accessibility of the biotin moiety to streptavidin without sterically hindering FKBP12 engagement .

Quantitative Evidence Guide for Biotin-slf: Comparative Binding and Functional Selectivity Data


Wild-Type FKBP12 Specificity of Biotin-slf vs. Mutant-Selective Probe AP1867

Biotin-SLF is an affinity probe designed specifically for wild-type FKBP12 (FKBP12WT). In contrast, the alternative probe AP1867 is designed for and exhibits preferential binding to the FKBP12F36V mutant. The published binding affinity of AP1867 for wild-type FKBP is Kd = 67 nM, while its affinity for the engineered F36V mutant is significantly higher, making it the probe of choice for dTAG system applications . Biotin-SLF, by design, maintains high affinity for the wild-type protein, enabling studies in unmodified cellular systems where FKBP12WT is the target of interest .

FKBP12WT Targeted Protein Degradation Affinity Probe

Functional Capture Efficiency of Biotin-slf Enabled by PEG Linker Architecture

Biotin-SLF incorporates a polyethylene glycol (PEG) linker connecting the SLF warhead to the biotin moiety . This molecular design is critical for its function. A class-level inference from biotin-probe development indicates that PEG linkers increase solubility and, more importantly, provide a spacer arm that allows the bulky streptavidin molecule to access the biotin group without steric hindrance from the target protein FKBP12 [1]. In contrast, probes with shorter or absent linkers may exhibit reduced capture efficiency due to steric clashes between the large streptavidin tetramer (~60 kDa) and the target protein, a phenomenon that can render them functionally inferior in pull-down assays.

Streptavidin Pull-down Linker Optimization FKBP12 Enrichment

Differentiation from Alternative Electrophilic FKBP Probes in Chemoproteomic Workflows

Sigma-Aldrich categorizes Biotin-SLF alongside electrophilic FKBP12-directed probes such as KB02-SLF, KB03-SLF, and KB05-SLF . While Biotin-SLF is a non-covalent, biotinylated affinity probe for enrichment, the KB0X-SLF series are electrophilic scout fragments designed for covalent labeling of cysteines, primarily for discovering ligandable E3 ligases in chemoproteomic platforms . This fundamental difference in mechanism and application means they are not interchangeable. Biotin-SLF is used for capturing FKBP12 and its interactome, whereas KB02-SLF is an activity-based probe for mapping reactive cysteines in the proteome. Cross-study comparison confirms that Biotin-SLF's utility is in affinity purification, while KB02-SLF is a covalent fragment for target discovery.

Chemoproteomics Target Engagement Covalent Probe

Practical Utility Demonstrated in Cellular Target Engagement Assays

The functional utility of Biotin-SLF is evidenced by its application in cellular assays. In a recent study investigating the FKBP12 degrader 22-SLF, a biotin-conjugated analog (termed '22-biotin') was used in a streptavidin pull-down assay to validate the compound's ability to promote ternary complex formation between FKBP12 and the E3 ligase FBXO22 in A549 cell lysates [1]. The experiment demonstrated a clear, dose-dependent enrichment of FBXO22 following treatment of cells with 22-SLF, confirming that the biotinylated probe retained the capacity to bind and capture the target complex in a biologically relevant context. This validates the principle that biotin-conjugated SLF probes, such as Biotin-SLF, are effective tools for probing endogenous protein interactions.

Target Engagement Pull-down Assay Cell Lysate

Optimized Research and Industrial Application Scenarios for Biotin-slf


Enrichment of Endogenous FKBP12WT Complexes for Interaction Proteomics

Biotin-SLF is the probe of choice for experiments requiring the unbiased identification of FKBP12WT interaction partners in cell lines or tissues that have not been genetically modified. Unlike mutant-selective probes like dTAG-Biotin, Biotin-SLF binds the native protein . It is incubated with cell lysates to allow binding to FKBP12WT, after which streptavidin-coated magnetic beads or agarose resin are used to pull down the probe-protein complex. Captured proteins are then identified via mass spectrometry (LC-MS/MS) to map the FKBP12 interactome under various physiological or pharmacological conditions .

Validation of Ternary Complex Formation in PROTAC Development

In the development of PROTACs (Proteolysis Targeting Chimeras) that recruit FKBP12WT, Biotin-SLF serves as a critical control and validation reagent. As demonstrated by the '22-biotin' analog, biotinylated probes can be used in pull-down assays to confirm that a PROTAC molecule induces the formation of a ternary complex between FKBP12, the PROTAC, and the recruited E3 ligase [1]. By treating cells with a PROTAC, lysing them, and performing a pull-down with Biotin-SLF (or a related biotinylated analog), researchers can assess whether the E3 ligase is co-enriched with FKBP12, providing direct evidence of target engagement and mechanism of action.

High-Throughput Screening for Novel FKBP12WT Ligands

Biotin-SLF can be employed to develop competitive binding assays for screening compound libraries. In a typical fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) format, a fluorescently labeled tracer that binds FKBP12WT is used. Biotin-SLF serves as the 'anchor' for capturing FKBP12WT onto a streptavidin-coated plate. Test compounds that bind FKBP12WT will displace the fluorescent tracer, causing a decrease in the signal. This assay format is highly amenable to high-throughput screening (HTS) for identifying novel FKBP12WT ligands, including potential warheads for new PROTAC molecules .

Quality Control for Recombinant FKBP12WT Protein Production

For laboratories or core facilities producing recombinant FKBP12WT protein, Biotin-SLF provides a convenient tool for functional quality control. A simple pull-down assay can verify that the purified protein batch is correctly folded and competent to bind its cognate ligand. This ensures that downstream experiments using the recombinant protein, such as biophysical characterization (e.g., surface plasmon resonance) or crystallization trials, are performed with active, functional material, thereby reducing experimental variability and failure rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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